molecular formula C33H35N5O5S B2984772 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide CAS No. 1219174-06-7

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide

Cat. No.: B2984772
CAS No.: 1219174-06-7
M. Wt: 613.73
InChI Key: DFGIXFQYEPHDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C33H35N5O5S and its molecular weight is 613.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

Research on similar compounds includes studies on the synthesis and biological evaluation of heterocyclic compounds that exhibit a range of biological activities. For example, Markosyan et al. (2008) explored the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, discovering that many of these compounds inhibited brain monoamine oxidase (MAO) activity and exhibited moderate antitumor effects against certain types of mouse tumors (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008). Such research indicates a potential for therapeutic applications, highlighting the importance of chemical modifications to enhance biological activity.

Antimicrobial and Antifungal Applications

Compounds with structural similarities have been evaluated for their antimicrobial and antifungal properties. Anisetti and Reddy (2012) synthesized novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones showing significant biological activity against standard bacterial strains (Anisetti & Reddy, 2012). These findings underscore the potential of such compounds in developing new antimicrobial agents.

Antitumor Activity

Further research has been directed toward evaluating the antitumor potential of compounds bearing a structural resemblance. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, with some analogs showing potent antitumor activity (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996). These compounds represent a promising direction for the development of novel anticancer therapies.

Properties

IUPAC Name

3-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O5S/c1-42-27-14-12-23(20-28(27)43-2)17-19-35-30(40)21-44-33-37-25-11-7-6-10-24(25)31-36-26(32(41)38(31)33)13-15-29(39)34-18-16-22-8-4-3-5-9-22/h3-12,14,20,26H,13,15-19,21H2,1-2H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGIXFQYEPHDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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